molecular formula C17H14F3N3O2S2 B2633500 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1252916-10-1

2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No. B2633500
CAS RN: 1252916-10-1
M. Wt: 413.43
InChI Key: IWEZSPNMXDIRRA-UHFFFAOYSA-N
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Description

This compound is a derivative of thienopyrimidine. Thienopyrimidines are a class of compounds that have been studied for their potential antimicrobial properties .


Synthesis Analysis

The synthesis of similar structures has been reported in the literature . The construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole was carried out starting from 3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxylic acid, which was used as the pivotal intermediate .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-2-yl sulfanyl group attached to an acetamide group with a 4-(trifluoromethyl)phenyl substituent.

Scientific Research Applications

Antitumor Activity

A notable application of thieno[3,2-d]pyrimidine derivatives is in antitumor activities. The synthesis of various thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to 2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, has demonstrated potent anticancer activity. These compounds showed comparable efficacy to doxorubicin in inhibiting the growth of human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez & El-Gazzar, 2017).

Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Thieno[3,2-d]pyrimidine compounds have also been researched as dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These inhibitors are significant in the treatment of diseases like cancer due to their role in DNA synthesis and cell division. A study synthesizing various analogues demonstrated potent inhibitory activities against these enzymes, indicating the potential for therapeutic applications (Gangjee et al., 2008).

Antibacterial Activities

Additionally, thieno[3,2-d]pyrimidine derivatives have been investigated for their antibacterial properties. Some synthesized compounds in this category showed strong bactericidal effects against a range of bacteria, including both gram-positive and gram-negative organisms (Abdel‐Hafez, 2010).

Molecular Structure and Drug Likeness

Research on thieno[3,2-d]pyrimidines has also extended to their molecular structures and drug likeness properties. Studies involving quantum chemical analysis, natural bond orbital calculations, and spectroscopic studies have provided insights into the molecular structure and potential as pharmaceutical agents. Such studies contribute to understanding the pharmacokinetic properties of these compounds (Mary et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, thienopyrimidines have been studied for their antimicrobial properties. One of the mechanisms of action being the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) .

Future Directions

Thienopyrimidines, including this compound, are a promising area of research due to their potential antimicrobial properties . Future research could focus on further exploring the antimicrobial properties of this compound and its potential use in the development of new antibiotics.

properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S2/c1-2-23-15(25)14-12(7-8-26-14)22-16(23)27-9-13(24)21-11-5-3-10(4-6-11)17(18,19)20/h3-8H,2,9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEZSPNMXDIRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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